3-amino-1-cyclohexyl-1-methylthiourea
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Overview
Description
3-amino-1-cyclohexyl-1-methylthiourea is a moderately potent sulfhydryl agent widely used in various fields of research and industry. Its chemical structure consists of a cyclohexane ring, an amino group, and a sulfur-containing thiourea group. This compound is known for its unique properties and applications in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-cyclohexyl-1-methylthiourea typically involves the reaction of cyclohexylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclohexylamine+Methyl isothiocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-cyclohexyl-1-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-1-cyclohexyl-1-methylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-1-cyclohexyl-1-methylthiourea involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-methylthiourea: Similar structure but lacks the amino group.
3-amino-1-methylthiourea: Similar structure but lacks the cyclohexyl group.
1-cyclohexyl-3-amino-1-methylurea: Similar structure but contains a urea group instead of a thiourea group.
Uniqueness
3-amino-1-cyclohexyl-1-methylthiourea is unique due to its combination of a cyclohexane ring, an amino group, and a thiourea group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
122828-98-2 |
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Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
3-amino-1-cyclohexyl-1-methylthiourea |
InChI |
InChI=1S/C8H17N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h7H,2-6,9H2,1H3,(H,10,12) |
InChI Key |
MCRILYZXLMKAEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NN |
Purity |
95 |
Origin of Product |
United States |
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